

Structural Characterization of Descyano Nirmatrelvir Acetamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Descyano nirmatrelvir acetamide
CAS No.:	2755812-81-6
Cat. No.:	B13421394

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Target Audience: Analytical Chemists, Preformulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Mechanistic Rationale

Nirmatrelvir is a potent, orally bioavailable SARS-CoV-2 3C-like protease (Mpro) inhibitor and the active antiviral component of Paxlovid[1]. Its pharmacological efficacy relies on a highly specific peptidomimetic architecture, featuring a critical electrophilic nitrile ($-C\equiv N$) "warhead" at the P1 position. This nitrile group is designed to form a reversible covalent thioimide bond with the catalytic cysteine (Cys145) of the viral protease, halting viral replication[2][3].

However, the very electrophilicity that makes the nitrile group an effective warhead also renders it highly susceptible to nucleophilic attack by water, particularly under hydrolytic stress conditions (acidic or basic environments)[4]. When exposed to moisture or pH extremes during synthesis, formulation, or storage, the nitrile group undergoes hydration to form a primary amide ($-C(=O)NH_2$). This specific degradation product is formally known as **Descyano**

nirmatrelvir acetamide (also referred to as Nirmatrelvir Amide or Nirmatrelvir Impurity A in various pharmacopeial drafts)[1][5].

As a Senior Application Scientist, I emphasize that characterizing this impurity is not merely a regulatory box-checking exercise; it is a fundamental requirement for understanding the stability boundaries of the API. The conversion of the nitrile to an acetamide completely abolishes the molecule's ability to covalently bind to Cys145, rendering the degradant pharmacologically inactive[2]. Therefore, robust structural elucidation and quantification of this impurity are critical for establishing reliable stability-indicating assays and ensuring drug efficacy.



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Fig 1: Mechanistic pathway of Nirmatrelvir degradation to **Descyano nirmatrelvir acetamide**.

Physicochemical Properties & Structural Identity

The structural shift from a nitrile to an amide increases the molecular weight by exactly 18.01 g/mol (the mass of one water molecule)[6]. This mass shift is the primary diagnostic marker during initial LC-MS screening.

Table 1: Key Physicochemical Identifiers of **Descyano Nirmatrelvir Acetamide**[5][7]

Parameter	Value / Description
Chemical Name (IUPAC)	(1R,2S,5S)-N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Molecular Formula	C ₂₃ H ₃₄ F ₃ N ₅ O ₅
Molecular Weight	517.54 g/mol
Monoisotopic Mass	517.2512 Da
CAS Registry Number	2755812-81-6
PubChem CID	163421961
XLogP3 (Calculated)	1.3 (Indicates moderate lipophilicity, slightly more polar than parent API)
Topological Polar Surface Area	151 Å ²

Experimental Protocols for Isolation and Characterization

To confidently identify and quantify this impurity, a self-validating analytical workflow must be employed. The following protocols detail the forced degradation, isolation, and structural elucidation of **Descyano nirmatrelvir acetamide**.

Protocol 3.1: Forced Degradation and LC-HRMS Profiling

Causality Check: We utilize 1M NaOH and 1M HCl to force the hydration of the nitrile. The reaction is monitored via High-Resolution Mass Spectrometry (HRMS) to confirm the +18 Da mass shift, distinguishing it from other potential degradants (like trifluoroacetamide hydrolysis) [4][6].

Step-by-Step Methodology:

- Sample Preparation: Dissolve Nirmatrelvir API reference standard in a diluent of 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL.
- Hydrolytic Stress:
 - Base Stress: Transfer 5.0 mL of the API solution to a flask. Add 5.0 mL of 1M NaOH.
 - Acid Stress: Transfer 5.0 mL of the API solution to a separate flask. Add 5.0 mL of 1M HCl.
- Incubation: Stir both solutions at room temperature (25°C) for 7 days. Note: Nirmatrelvir's bulky structure provides some steric hindrance, requiring prolonged exposure or elevated temperatures (e.g., 60°C for 1 hour) for complete degradation[6].
- Neutralization: Neutralize the base-stressed sample with 1M HCl, and the acid-stressed sample with 1M NaOH to halt degradation.
- LC-HRMS Analysis: Inject 5 µL of the neutralized samples into an LC-HRMS system (e.g., Q-Exactive Orbitrap) operating in positive electrospray ionization (ESI+) mode[4].
- Validation Criteria: Look for the disappearance of the parent peak at m/z 500.24 $[M+H]^+$ and the emergence of the **Descyano nirmatrelvir acetamide** peak at m/z 518.25 $[M+H]^+$. The mass accuracy must be within ≤ 5 ppm.

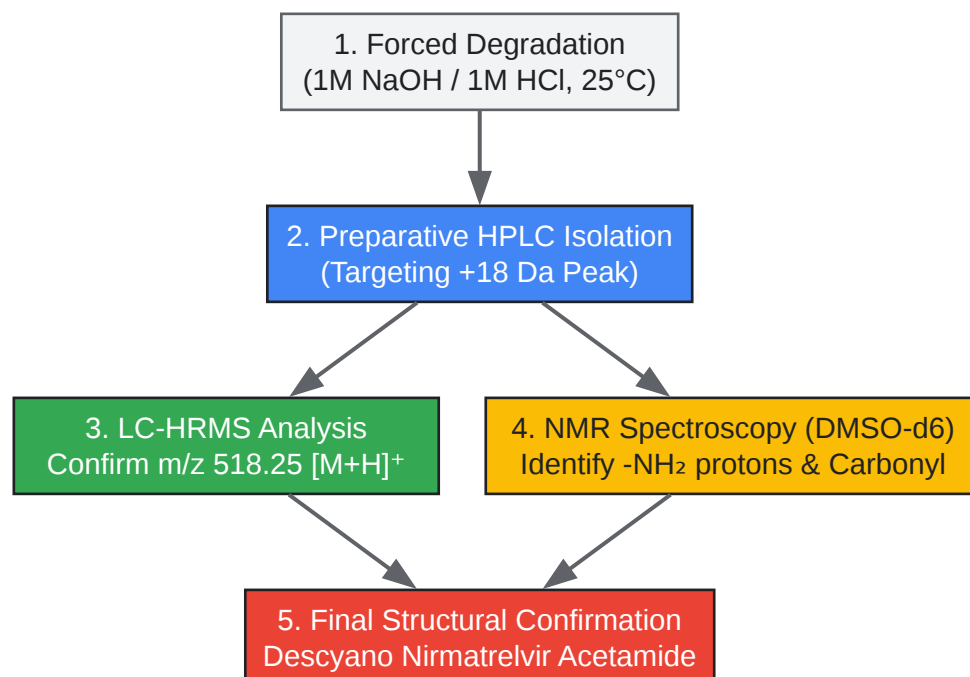
Protocol 3.2: Structural Elucidation via NMR Spectroscopy

Causality Check: While MS confirms the mass, it does not confirm the exact site of hydration. 1H and ^{13}C NMR are required to definitively prove the loss of the nitrile carbon and the appearance of the primary amide protons[8].

Step-by-Step Methodology:

- Isolation: Purify the m/z 518.25 peak from the degraded mixture using preparative HPLC (C18 column, water/acetonitrile gradient). Lyophilize the collected fractions to obtain a white powder.

- Sample Prep: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen over CDCl₃ to prevent rapid exchange of the amide protons, allowing them to be observed.
- ¹H-NMR Acquisition (600 MHz): Acquire the proton spectrum.
 - Key Observation: Look for two new, distinct broad singlets between 7.0 - 7.5 ppm. These correspond to the diastereotopic -NH₂ protons of the newly formed primary amide. These peaks will be absent in the parent Nirmatrelvir spectrum.
- ¹³C-NMR Acquisition (150 MHz): Acquire the carbon spectrum.
 - Key Observation: The characteristic nitrile carbon signal (typically around 115-120 ppm) will disappear. A new carbonyl carbon signal (-C=O of the amide) will appear downfield, typically around 170-175 ppm.



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Fig 2: Analytical workflow for the isolation and structural confirmation of the acetamide impurity.

Stability-Indicating Chromatographic Method

To monitor the formation of **Descyano nirmatrelvir acetamide** during routine Quality Control (QC) and stability testing, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[9][10]. Because the acetamide is more polar than the parent nitrile, it will elute earlier on a standard C18 or Phenyl column.

Table 2: Optimized HPLC Parameters for Impurity Resolution[9][10]

Parameter	Specification / Setting	Rationale
Column	Zorbax RRHD SB-Phenyl (150 x 4.6 mm, 5 µm)	Phenyl columns provide excellent pi-pi selectivity for the complex peptidomimetic structure[9].
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water	Low pH suppresses ionization of residual amines, sharpening peak shapes.
Mobile Phase B	Acetonitrile	Strong organic modifier for gradient elution.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns, ensuring optimal theoretical plates.
Column Temperature	40°C	Reduces mobile phase viscosity and improves mass transfer.
Detection Wavelength	UV at 205 nm or 225 nm	Nirmatrelvir lacks strong chromophores; low UV is required for adequate sensitivity[6][9].
Injection Volume	10 µL	Balances sensitivity with column loading capacity.

System Suitability Criteria: A successful run must demonstrate a resolution (

) of

between the **Descyano nirmatrelvir acetamide** peak (eluting earlier) and the main Nirmatrelvir peak. The signal-to-noise (S/N) ratio for the impurity at the 0.05% specification limit must be

[9].

Regulatory and Drug Development Implications

The World Health Organization (WHO) and the International Council for Harmonisation (ICH) mandate strict control over degradation products in finished pharmaceutical dosage forms[1][9]. For Paxlovid (nirmatrelvir co-packaged with ritonavir), the presence of **Descyano nirmatrelvir acetamide** directly correlates with a loss of antiviral potency.

Because the hydration of the nitrile is the primary degradation pathway under ambient moisture and alkaline conditions[6], formulation scientists must utilize protective excipients and moisture-barrier packaging (e.g., Alu-Alu blisters) to prevent this conversion. Furthermore, during the synthesis of the API, the final dehydration step (converting the primary amide intermediate to the final nitrile using Burgess reagent[3]) must be driven to completion, and residual **Descyano nirmatrelvir acetamide** must be rigorously quantified and kept below the ICH Q3A qualification thresholds (typically <0.15% or <0.10% depending on maximum daily dose).

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